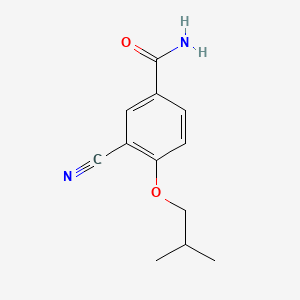

3-Cyano-4-isobutoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyano-4-isobutoxybenzamide is a chemical compound with the molecular formula C12H14N2O2 . It is used for research and development purposes .

Synthesis Analysis

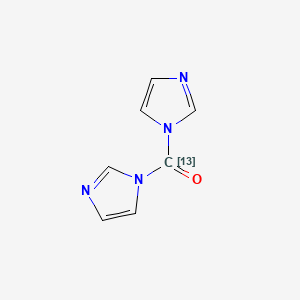

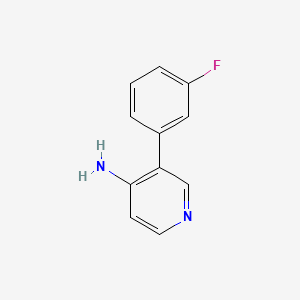

The synthesis of cyanoacetamides like 3-Cyano-4-isobutoxybenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of 3-Cyano-4-isobutoxybenzamide consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 218.10600 .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Aggregation-Enhanced Emission Properties

Cyano-substituted compounds like indolo[3,2-b]carbazole derivatives have been synthesized and demonstrated to exhibit aggregation-induced enhanced emission (AIEE) properties. These materials are of interest due to their potential applications in optics, electronics, environmental, and biological sciences. The cyano groups play a crucial role in the formation of J-type aggregation, beneficial for AIEE properties. The ability to self-organize into ordered microfibers or nanorods showing significant optical waveguide properties indicates their potential in fluorescence emission applications in aqueous environments (Jia et al., 2013).

Effects on Liquid Crystal Properties

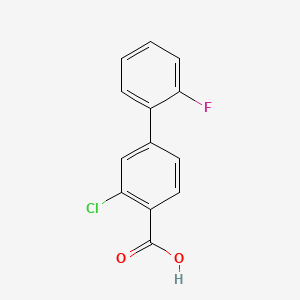

The cyano-substituted aromatic nonmesomorphic additives have been studied for their effects on the dielectric properties of cyanobiphenyl liquid crystals. These compounds, including N-(3,4-dicyanophenyl)-4′-nonyloxybenzamide and others, have been found to influence dielectric anisotropy, birefringence, and orientational ordering of liquid crystal compositions, indicating their utility in modifying the electro-optical characteristics of liquid crystals (Aleksandriiskaya et al., 2008).

Role in Cell Biology

3-Aminobenzamide, a related compound, has been shown to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion. This suggests potential applications in studying cellular responses to UV radiation and the protective mechanisms involved in cell survival (Malorni et al., 1995).

Photochemical Behavior

The photochemical behavior of trans-3-(N-arylamino)stilbenes, including those with cyano substitutions, has been explored, revealing the meta conjugation effect on torsional motion in the photoinduced intramolecular charge-transfer state. This research provides insights into the design of molecules with tailored photochemical properties for applications in photophysics and photochemistry (Yang et al., 2007).

Safety And Hazards

将来の方向性

While specific future directions for 3-Cyano-4-isobutoxybenzamide are not mentioned in the search results, it’s worth noting that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . This suggests that they may continue to play a significant role in the development of new chemical compounds in the future.

特性

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPAAVYKHMZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737671 |

Source

|

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-isobutoxybenzamide | |

CAS RN |

161718-85-0 |

Source

|

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)